molecular formula C6H5BrClNO B174032 (5-Bromo-4-chloropyridin-2-yl)methanol CAS No. 103971-44-4

(5-Bromo-4-chloropyridin-2-yl)methanol

Cat. No. B174032
M. Wt: 222.47 g/mol
InChI Key: QMPZJKMTLSPODU-UHFFFAOYSA-N
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Patent
US08338434B2

Procedure details

KMnO4 (174 mg, 1.1 mmol) in H2O was added dropwise to a solution of (5-bromo-4-chloro-2-pyridinyl)methanol (187 mg, 0.846 mmol) in 10% Na2CO3 (1 mL). After 2 h, the solution was filtered through Celite®, adjusted to pH ˜4 and the resulting precipitate was filtered then azeotropically dried with toluene affording the title compound (135 mg, 68%) as a white powder: LCMS (ES) m/z=237 (M+H)+.
Name
Quantity
174 mg
Type
reactant
Reaction Step One
Quantity
187 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-:1][Mn](=O)(=O)=O.[K+].[Br:7][C:8]1[C:9]([Cl:16])=[CH:10][C:11]([CH2:14][OH:15])=[N:12][CH:13]=1>O.C([O-])([O-])=O.[Na+].[Na+]>[Br:7][C:8]1[C:9]([Cl:16])=[CH:10][C:11]([C:14]([OH:1])=[O:15])=[N:12][CH:13]=1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
174 mg
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Name
Quantity
187 mg
Type
reactant
Smiles
BrC=1C(=CC(=NC1)CO)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
1 mL
Type
solvent
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solution was filtered through Celite®
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then azeotropically dried with toluene affording the title compound (135 mg, 68%) as a white powder

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC=1C(=CC(=NC1)C(=O)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.